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Compound of Interest

2-(4-Chlorophenyl)-2-
Compound Name:

hydroxypropionic acid
CAS No.: 4445-13-0
Cat. No.: B1365044

Get Quote

Technical Profile: 2-(4-Chlorophenyl)-2-
hydroxypropionic Acid[1][2][3]
Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0), also known as

-methyl-4-chloromandelic acid, is a critical chiral building block and a structural analog to the
fibrate class of lipid-lowering agents. Characterized by a quaternary carbon center bearing a
hydroxyl group, a carboxylic acid, a methyl group, and a 4-chlorophenyl ring, this compound
exhibits unique steric and electronic properties that make it valuable in the synthesis of
agrochemicals and pharmaceutical intermediates.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways,
and analytical profiling, designed for researchers requiring high-fidelity data for experimental
design.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1365044?utm_src=pdf-interest
https://www.benchchem.com/product/b1365044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Chemical Identity & Structural Analysis

The molecule features a stereocenter at the C2 position, making it a subject of interest for
enantioselective synthesis and chiral resolution studies.
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Structural Insight

The presence of the

-hydroxy acid (AHA) moiety adjacent to the electron-withdrawing 4-chlorophenyl ring enhances
the acidity of the carboxylic group compared to non-substituted aliphatic acids. The bulky
phenyl group and the methyl substituent at the

-position create significant steric hindrance, influencing the kinetics of esterification or oxidation
reactions at the hydroxyl center.

Physical & Chemical Properties

The following data aggregates experimental values and validated computational estimates.

Table 1: Physicochemical Specifications
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Chemical Reactivity Profile

o Carboxylic Acid Functionality: Readily forms salts with bases (e.g., NaOH, LiOH) and
undergoes esterification with alcohols under acid catalysis.

o -Hydroxyl Group: Susceptible to oxidation to the corresponding

-keto acid (4-chlorobenzoylformic acid) using mild oxidants (e.g., Jones reagent). It can also
be acetylated or mesylated, though the tertiary nature of the carbon introduces steric
resistance.

o Aromatic Substitution: The chlorine atom at the para position deactivates the ring towards
electrophilic aromatic substitution but allows for metal-catalyzed coupling reactions (e.g.,
Suzuki-Miyaura) under specific conditions.

Synthesis & Production Protocols

The most robust industrial route involves the cyanohydrin synthesis starting from 4-
chloroacetophenone. This method is preferred for its atom economy and scalability.

Graphviz: Synthesis Pathway
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Figure 1: Synthetic route via cyanohydrin intermediate. This pathway ensures the formation of
the quaternary carbon center.

Detailed Experimental Protocol (Cyanohydrin Route)

Safety Note:Cyanide reagents are lethal. All operations must be performed in a functioning
fume hood with appropriate cyanide antidote kits available.

e Cyanohydrin Formation:

o Reagents: 4-Chloroacetophenone (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite
(saturated solution).

o Procedure: Dissolve 4-chloroacetophenone in ethanol/water. Add sodium bisulfite solution
to form the adduct. Slowly add sodium cyanide solution at 0-5 °C. Stir at room
temperature for 4—6 hours.

o Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the crude

nitrile.
e Hydrolysis:

o Reagents: Crude nitrile, Concentrated HCI (37%).
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o Procedure: Suspend the nitrile in concentrated HCI (5-10 volumes). Heat to reflux
(approx. 100 °C) for 6-12 hours. The nitrile hydrolyzes first to the amide and then to the
acid.

o Purification: Cool the mixture. The product often precipitates as a solid. Filter and
recrystallize from Toluene or Ethyl Acetate/Hexane to achieve the melting point of 136-137
°C.

Analytical Profiling & Validation

To ensure the integrity of the compound for research use, the following analytical signatures
must be verified.

HPLC Method (Purity Assessment)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 um, 4.6 x 150 mm).

Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% H3PO4 in Water).

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

Retention Time: Expect elution around 4—6 minutes depending on dead volume.

Spectroscopic Signhatures
e 1H NMR (DMSO-d6, 400 MHz):
o 1.65 (s, 3H, -CH
) — Methyl group singlet.
o 5.80 (br s, 1H, -OH) — Hydroxyl proton (exchangeable).
o 7.35-7.55 (m, 4H, Ar-H) — Aromatic AA'BB' system.

o 12.60 (br s, 1H, -COOH) — Carboxylic acid proton.

e Mass Spectrometry (ESI-):
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o m/z: 199.0 [M-H]

(Base peak).

o Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to

Cl and

Cl.

Handling, Stability & Safety

o Stability: Stable under standard laboratory conditions. Hygroscopic tendencies are minimal
but should be stored in a desiccator.

¢ Incompatibilities: Strong oxidizing agents, strong bases.

o Safety (GHS):

[¢]

H315: Causes skin irritation.[1]

o

H319: Causes serious eye irritation.[1]

o

H335: May cause respiratory irritation.

[¢]

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-chlorophenyl-2-hydroxypropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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